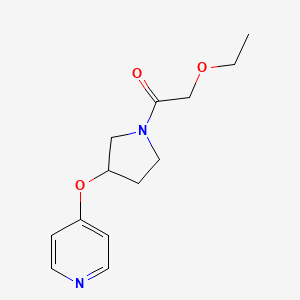

2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

CAS No.: 2034328-55-5

Cat. No.: VC4980078

Molecular Formula: C13H18N2O3

Molecular Weight: 250.298

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034328-55-5 |

|---|---|

| Molecular Formula | C13H18N2O3 |

| Molecular Weight | 250.298 |

| IUPAC Name | 2-ethoxy-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |

| Standard InChI | InChI=1S/C13H18N2O3/c1-2-17-10-13(16)15-8-5-12(9-15)18-11-3-6-14-7-4-11/h3-4,6-7,12H,2,5,8-10H2,1H3 |

| Standard InChI Key | SIRSROKJFFDPNY-UHFFFAOYSA-N |

| SMILES | CCOCC(=O)N1CCC(C1)OC2=CC=NC=C2 |

Introduction

2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by its unique structural features, including a pyrrolidine ring substituted with a pyridin-4-yloxy group and an ethanone moiety. This compound is of interest in various fields due to its potential applications in chemistry, biology, and medicine.

Synthesis Methods

The synthesis of 2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves several key steps:

-

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions using appropriate precursors.

-

Introduction of the Pyridin-4-yloxy Group: This involves substituting a suitable leaving group on the pyrrolidine ring with the pyridin-4-yloxy group.

-

Attachment of the Ethanone Moiety: This step involves the introduction of the ethanone group to the pyrrolidine ring.

Industrial production may utilize optimized versions of these synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions:

-

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.

-

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents such as sodium borohydride.

-

Substitution: The pyridin-4-yloxy group can be substituted with other functional groups under appropriate conditions.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones or carboxylic acids |

| Reduction | Sodium borohydride | Alcohols |

| Substitution | Nucleophilic reagents | Substituted derivatives |

Biological Activity and Applications

This compound is of interest in biological research due to its potential interactions with biological targets. Its structural similarity to known bioactive compounds positions it as a candidate for further investigation in pharmacology and medicinal chemistry.

-

Antifungal Activity: Derivatives of pyrrolidine have shown antifungal properties, suggesting potential applications in treating fungal infections.

-

Anticancer Properties: Preliminary studies indicate that similar compounds may induce apoptosis in cancer cells, making them candidates for cancer therapy.

Comparison with Similar Compounds

2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is distinct from other compounds due to its specific substitution pattern:

-

2-Ethoxy-1-(3-(pyridin-3-yloxy)piperidin-1-yl)ethanone: Features a pyridin-3-yloxy group instead.

-

2-Ethoxy-1-(3-(pyridin-2-yloxy)piperidin-1-yl)ethanone: Features a pyridin-2-yloxy group instead.

-

2-Ethoxy-1-(3-(quinolin-4-yloxy)piperidin-1-yl)ethanone: Features a quinolin-4-yloxy group instead.

These differences in substitution can lead to varied chemical and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume